molecular formula C7H4Cl4O2 B036938 Tetrachloroguaiacol CAS No. 2539-17-5

Tetrachloroguaiacol

Cat. No. B036938
CAS RN: 2539-17-5
M. Wt: 261.9 g/mol
InChI Key: YZZVKLJKDFFSFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The formation of tetrachloroguaiacol involves complex chemical reactions, one of which results in a by-product identified as a trimeric quinone during its preparation. A study provided insights into the synthesis process and the crystalline structure of a derivative of this compound, highlighting the intricate chemical interactions involved in its formation (Burlinson et al., 1986).

Molecular Structure Analysis

The molecular structure of this compound derivatives reveals a central dichloro-tetraoxo substituted aromatic ring, linked via oxygen bridges to two identical tetrachloro-dioxo substituted rings. This structure indicates significant intramolecular steric overcrowding, causing deviations from expected geometrical arrangements, as elucidated through X-ray crystallography (Burlinson et al., 1986).

Chemical Reactions and Properties

Dechlorination of this compound by laccase from the white-rot fungus Coriolus versicolor has been observed, indicating the compound's susceptibility to biodegradation. This enzymatic reaction leads to the release of chloride ions, demonstrating the potential for environmental detoxification of this compound (Iimura, Hartikainen, & Tatsumi, 1996).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline structure and the impact of molecular interactions on its physical state, can be inferred from studies on similar chlorinated compounds. These studies help understand how this compound and its derivatives might behave in different environmental contexts, including their solubility, volatility, and stability (Burlinson et al., 1986).

Chemical Properties Analysis

The chemical behavior of this compound, including its reactivity and the nature of its interactions with other substances, is critical for assessing its environmental impact. Its dechlorination by specific enzymes suggests that this compound can undergo significant chemical transformations in nature, which might affect its persistence and toxicity in the environment (Iimura, Hartikainen, & Tatsumi, 1996).

Safety and Hazards

When handling Tetrachloroguaiacol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Tetrachloroguaiacol (TeCG) is a major chlorinated phenol produced during the chlorine bleaching of wood pulp . It has been found to inhibit renal xenobiotic elimination , suggesting that its primary targets may be enzymes involved in xenobiotic metabolism.

Mode of Action

For instance, TeCG has been shown to inhibit renal xenobiotic elimination , which suggests that it may interfere with the function of enzymes involved in the metabolism and elimination of foreign substances from the body.

Biochemical Pathways

TeCG has been found to affect several biochemical pathways. For example, it has been shown to increase the activity of guaiacol peroxidase and glutathione S-transferase, elevate the content of free phenols, and increase the level of total glutathione in the leaves of reed canary grass . These changes suggest that TeCG may induce oxidative stress and alter antioxidant defense mechanisms in organisms.

Result of Action

The molecular and cellular effects of TeCG’s action are diverse and depend on the specific context. For example, in reed canary grass, TeCG has been shown to increase the activity of certain enzymes, elevate the content of free phenols, and increase the level of total glutathione . . These findings suggest that the effects of TeCG can vary widely depending on the organism and the specific conditions of exposure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of TeCG. For example, the presence of magnesium ions has been found to enhance the oxidation of a fluorescent probe by TeCG . Additionally, the concentration of TeCG can also affect its impact, with higher concentrations generally leading to more pronounced effects . .

properties

IUPAC Name

2,3,4,5-tetrachloro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVKLJKDFFSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044155
Record name 3,4,5,6-Tetrachloroguaiacol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2539-17-5, 97331-56-1
Record name Tetrachloroguaiacol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2539-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrachloroguaiacol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxytetrachlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097331561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrachloroguaiacol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2539-17-5
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Record name METHOXYTETRACHLOROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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